molecular formula C11H10ClN3O2 B2915266 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443278-74-7

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2915266
CAS No.: 1443278-74-7
M. Wt: 251.67
InChI Key: XIUZDZGTWRGIKX-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical reagent designed for research and development applications. This compound features the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged and rigid N-heterocyclic scaffold of significant interest in medicinal chemistry and material science due to its versatile functionalization potential and notable photophysical properties . The specific substitution pattern on this molecule—including the chloro, cyclopropyl, and carboxylic acid functional groups—makes it a versatile intermediate for further synthetic exploration. Researchers can utilize the reactive chloro and carboxylic acid sites for nucleophilic aromatic substitution and amide coupling reactions, respectively, to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their broad bioactivity, often serving as key scaffolds in the development of targeted protein inhibitors, including kinase inhibitors, and are investigated for their antitumor potential . The cyclopropyl group can influence the molecule's metabolic stability and conformation, while the methyl group at position 3 fine-tunes its steric and electronic properties. This compound is offered For Research Use Only and is strictly intended for laboratory research. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-5-4-13-15-9(11(16)17)7(12)8(6-2-3-6)14-10(5)15/h4,6H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUZDZGTWRGIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C(=C(N2N=C1)C(=O)O)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS number 1152539-00-8 . While specific applications of this compound are not widely documented in the search results, related research on pyrazolo[1,5-a]pyrimidine derivatives suggests potential uses in medicinal chemistry and materials science.

Chemical Structure and Specifications
this compound has the molecular formula C11H10ClN3O2C_{11}H_{10}ClN_3O_2 and a molecular weight of 251.67 . The chemical structure includes a pyrazolo[1,5-a]pyrimidine core with chloro, cyclopropyl, methyl, and carboxylic acid substituents .

Potential Applications

  • ** medicinal chemistry **
    • RSV Inhibitors Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of respiratory syncytial virus (RSV) . These compounds, modified at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold, have demonstrated significant anti-RSV activity . For example, compound 9c , a pyrazolo[1,5-a]pyrimidine derivative, exhibited potent anti-RSV activity with an EC50EC_{50} value of less than 1 nM .
    • Structure-Activity Relationships Research indicates that the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond is crucial for anti-RSV activity . Modifying the substituents at the α-position of the pyrazolo[1,5-a]pyrimidine scaffold can influence this dihedral angle, leading to the design of new compounds with improved anti-RSV activity .
  • Artificial Olfactory Systems
    • Odor Detection and Classification Pyrazolo[1,5-a]pyrimidine derivatives could potentially be integrated into artificial olfactory systems for odor detection and classification . These systems, inspired by biological olfaction, use high-density chemoresistive sensor arrays combined with computational techniques to identify volatile organic compounds (VOCs) .

Data Table: Pyrazolo[1,5-a]pyrimidine Derivatives as RSV Inhibitors

CompoundEC50 Value (nM)Reference
9c<1
14f0.15

*EC50 values were evaluated in HEp-2 cells infected with RSV A2 .

Mechanism of Action

The mechanism by which 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogs are compared based on substituent patterns, molecular properties, and functional group effects (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 6-Cl, 5-cyclopropyl, 3-Me, 7-COOH C₁₀H₈ClN₃O₂ 237.65 1443279-05-7 High steric bulk, moderate solubility
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-cyclopropyl, 2-CF₃, 7-COOH C₁₁H₈F₃N₃O₂ 273.68 1795475-02-3 CF₃ enhances lipophilicity; reduced solubility
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Cl, 5-Ph, 7-COOH C₁₃H₈ClN₃O₂ 273.68 1011366-25-8 Aromatic phenyl increases π-π stacking potential
6-Benzyl-5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-benzyl, 5-Cl, 7-OH, 3-COOH C₁₄H₁₀ClN₃O₃ 303.70 - Hydroxyl group improves solubility but reduces stability
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 3-COOEt C₈H₇ClN₃O₂ 227.63 1224944-51-7 Ester group increases lipophilicity
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-iPr, 3-Me, 7-COOH C₁₁H₁₃N₃O₂ 219.24 1443279-67-1 Isopropyl enhances steric hindrance

Key Research Findings

Electronic and Steric Effects :
  • Cyclopropyl vs. Aromatic Substitutents : Cyclopropyl groups (as in the target compound) confer rigidity and metabolic stability compared to phenyl or benzyl groups, which may improve pharmacokinetics .
  • Carboxylic Acid vs. Ester : The carboxylic acid at position 7 enhances hydrogen-bonding capacity, critical for target binding in enzyme inhibitors, whereas ester derivatives (e.g., ethyl carboxylates) are more membrane-permeable .
Stability and Reactivity :
  • Pyrazolyl-substituted analogs (e.g., target compound) exhibit superior stability in protic solvents compared to triazolyl derivatives, which degrade to hydroxytriazolo[1,5-a]pyrimidines under aqueous conditions .

Biological Activity

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1443278-74-7) is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by its fused bicyclic structure comprising both pyrazole and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a cyclopropyl group and a chlorine atom, suggest enhanced biological activity and stability compared to other derivatives.

  • Molecular Formula : C11H10ClN3O2
  • Molecular Weight : 239.66 g/mol
  • Structure : The compound features a carboxylic acid functional group at position 7, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit various protein kinases that play critical roles in cancer progression and inflammatory responses.

In Vitro Studies :
In vitro assays have demonstrated that this compound can effectively modulate cell proliferation and apoptosis pathways. For example, studies using the MDA-MB-231 human breast cancer cell line revealed that derivatives of this compound could inhibit cell growth significantly (IC50 values ranging from 15.3 µM to higher concentrations depending on the derivative) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115.3Protein kinase inhibition
Triazole-linked glycohybridsMCF-7VariableEnhanced apoptosis
YM155 (control)MDA-MB-23110.0Standard anticancer agent

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been suggested that the presence of the carboxylic acid group enhances its ability to interact with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Protein Kinases : Inhibition of kinases involved in cell signaling pathways associated with cancer.
  • Cytokines : Modulation of inflammatory responses through cytokine inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cell Lines :
    A study involving MDA-MB-231 and MCF-7 cell lines assessed the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. The findings reinforced the potential of 6-chloro derivatives in reducing cell viability and promoting apoptosis .
  • Combination Therapy Research :
    Research has shown that combining this compound with traditional chemotherapeutic agents like doxorubicin may yield synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization of pyrazole precursors with enaminones or acrylonitrile derivatives under reflux conditions. For example:

  • Cyclopropane Functionalization : Cyclopropyl groups can be introduced via nucleophilic substitution using cyclopropane-containing reagents (e.g., cyclopropyl boronic acid) under palladium catalysis .
  • Carboxylic Acid Formation : The 7-carboxylic acid moiety is often generated by hydrolysis of ester intermediates using aqueous HCl or NaOH .
  • Purification : Recrystallization from polar solvents like DMF or ethanol yields high-purity products (e.g., 77% yield for structurally similar compounds) .

Q. Key Characterization Data :

ParameterMethodExample Values (from analogs)
Melting PointDifferential Scanning Calorimetry (DSC)297–299°C
Molecular WeightMass Spectrometry (MS)m/z 359 (M⁺)
Substituent Confirmation¹H/¹³C NMRδ 2.53 ppm (s, CH₃), 105.89 ppm (C-Cl)

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1691 cm⁻¹ for carboxamides, NH stretches at 3270 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR distinguishes substituents (e.g., cyclopropyl protons as multiplet at δ 1.2–1.5 ppm; methyl groups as singlets at δ 2.5–2.7 ppm) .
    • ¹³C NMR confirms carbonyl carbons (δ 168–170 ppm) and aromatic/heterocyclic carbons (δ 100–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ at m/z 254.1042 with <0.0003 error) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Substituent Effects : Minor structural changes (e.g., Cl vs. CF₃ groups) drastically alter bioactivity. Use structure-activity relationship (SAR) studies to correlate substituents with target binding .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ under fixed pH/temperature) to minimize variability .
  • Computational Validation : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to explain divergent experimental results .

Example : Replacing Cl with CF₃ in position 5 enhances kinase inhibition by 10-fold due to improved hydrophobic interactions .

Q. How can crystallization conditions be optimized to improve compound purity and yield?

Methodological Answer:

  • Solvent Screening : Test solvents with varying polarities (e.g., DMF for high solubility, hexane for slow crystallization) .
  • Temperature Gradients : Slow cooling from reflux (e.g., 100°C to 25°C) reduces impurity incorporation .
  • Additives : Use seed crystals or surfactants (e.g., CTAB) to control crystal morphology and size .

Case Study : Recrystallization of 7-chloro analogs from ethyl acetate yielded 67% purity, while DMF improved purity to ≥98% .

Q. What computational methods validate the planar structure of pyrazolo[1,5-a]pyrimidine cores?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond lengths/angles (e.g., C-Cl bond ~1.73 Å) and compare with X-ray crystallography data .
  • Intermolecular Interactions : Analyze hydrogen bonding (e.g., C–H⋯N interactions in crystal packing) using Mercury software .
  • Torsional Angles : Verify planarity via dihedral angles (e.g., <5° deviation for the pyrimidine ring) .

Q. How do researchers address low yields in cyclopropane functionalization reactions?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Byproduct Analysis : Identify side products (e.g., dehalogenated analogs) via LC-MS and adjust stoichiometry .

Example : Increasing cyclopropane boronic acid equivalents from 1.2 to 2.0 improved yields from 45% to 68% in similar reactions .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to identify binding site residues critical for inhibition .

Key Finding : 5-Cyclopropyl analogs showed 50 nM IC₅₀ against EGFR, outperforming methyl-substituted derivatives by 3-fold .

Q. How are stability issues in aqueous solutions mitigated during pharmacological studies?

Methodological Answer:

  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the carboxylic acid group .
  • Lyophilization : Formulate as a lyophilized powder with excipients (e.g., mannitol) for long-term storage .
  • Degradation Analysis : Monitor stability via accelerated stability testing (40°C/75% RH for 6 months) .

Data : The compound retained >90% purity after 30 days in PBS at 25°C .

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